molecular formula C20H25N3O3 B252139 N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

Cat. No. B252139
M. Wt: 355.4 g/mol
InChI Key: XMKIAEHJCXKTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the immune response to cancer. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.

Mechanism of Action

The exact mechanism of action of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the innate immune system. N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce the production of TNF-α and other cytokines, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then attack and destroy cancer cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of TNF-α and other cytokines, the activation of immune cells such as macrophages and natural killer cells, and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to increase the permeability of tumor blood vessels, allowing chemotherapy drugs to penetrate the tumor more effectively.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and testing new cancer therapies. However, N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has some limitations as a research tool. For example, it has a relatively short half-life in the body, which can make it difficult to achieve consistent and reproducible results. It also has some toxicity concerns, particularly at higher doses.

Future Directions

There are several future directions for research on N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide treatment. Finally, there is ongoing research into the combination of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide with other cancer therapies, such as checkpoint inhibitors and targeted therapies, to improve its efficacy and overcome resistance.

Synthesis Methods

N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 3-aminopropylpyridine to form N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. The overall yield of this synthesis method is approximately 10%.

Scientific Research Applications

N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including mice, rats, and rabbits. In these studies, N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.

properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C20H25N3O3/c1-14-5-8-18(11-15(14)2)26-13-19(24)21-9-4-10-22-20(25)17-7-6-16(3)23-12-17/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

XMKIAEHJCXKTAU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C

solubility

49.1 [ug/mL]

Origin of Product

United States

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